3,5-Dimethyl-5-hexen-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h9H,2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQLVYIQXLUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338928 | |
| Record name | 3,5-Dimethyl-5-hexen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-46-6 | |
| Record name | 3,5-Dimethyl-5-hexen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-5-HEXEN-3-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Dimethyl 5 Hexen 3 Ol
Retrosynthetic Analysis of 3,5-Dimethyl-5-hexen-3-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, a tertiary alcohol, the most logical disconnections are the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon (C3). This approach identifies a ketone and an organometallic nucleophile as the key synthons.
Two primary disconnection strategies emerge:
Disconnection A (C3-C4 bond): This break suggests methyl isopropenyl ketone (3-methyl-1-penten-4-one) as the electrophilic partner and an ethyl-based organometallic reagent as the nucleophile.
Disconnection B (C2-C3 bond): This pathway points to 4-methyl-1-penten-3-one as the ketone and a methyl-based organometallic reagent.
Disconnection C (C3-Methyl bond): A third possibility involves disconnecting the methyl group at C3, which would lead to 5-methyl-1-hexen-3-one (B53540) and a methyl-based organometallic reagent.
These disconnections form the basis for designing practical synthetic routes, primarily relying on the addition of a carbon nucleophile to a ketone carbonyl.
Table 1: Retrosynthetic Disconnections for this compound
| Disconnection Pathway | Bond Cleaved | Resulting Synthons | Corresponding Reagents |
|---|---|---|---|
| Route A | C3–C4 | Isopropenyl acyl cation and Ethyl anion | Isopropenyl methyl ketone & Ethylmagnesium bromide |
| Route B | C2–C3 | 4-methyl-1-pentenoyl cation and Methyl anion | 4-methyl-1-penten-3-one & Methylmagnesium bromide |
| Route C | C3–CH3 | 5-methyl-1-hexen-3-oyl cation and Methyl anion | 5-methyl-1-hexen-3-one & Methylmagnesium bromide |
Approaches to C-C Bond Construction for the Hexenol Backbone
The construction of the carbon skeleton of this compound is centered on the formation of a C-C bond at the C3 position, which also generates the tertiary alcohol functionality.
Grignard Reagent Chemistry in Tertiary Alcohol Synthesis
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds and synthesizing alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.comorganic-chemistry.org For the synthesis of tertiary alcohols, a ketone is the required starting material. youtube.comlibretexts.org
Following the retrosynthetic pathways, this compound can be synthesized by reacting a suitable ketone with a Grignard reagent. For instance, the addition of methylmagnesium bromide to 5-methyl-1-hexen-3-one would yield the desired tertiary alcohol after an acidic workup to protonate the intermediate alkoxide. libretexts.org The high reactivity of Grignard reagents makes them effective nucleophiles, but it also necessitates the use of anhydrous solvents, as they react readily with protic solvents like water. youtube.com
Organometallic Additions to Ketones or Aldehydes
Beyond Grignard reagents, other organometallic compounds, such as organolithium and organozinc reagents, can also be employed for the synthesis of tertiary alcohols. rug.nl These reagents function as potent carbon-based nucleophiles that add to ketone carbonyls. libretexts.org However, the high reactivity of organolithium and Grignard reagents can present challenges, as they may act as strong bases, leading to enolization of the ketone rather than nucleophilic addition, particularly with sterically hindered ketones. organic-chemistry.orgrug.nl
Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts and often require Lewis acid activation of the ketone to proceed efficiently. rug.nl This lower reactivity can sometimes be advantageous, offering better functional group tolerance and potentially reducing side reactions.
Strategic Use of Alkynyl Alcohol Precursors in Hexenol Synthesis (e.g., from 3,5-dimethyl-1-hexyn-3-ol)
An alternative strategy involves the synthesis of an alkynyl alcohol precursor, which is then converted to the target alkenol. 3,5-Dimethyl-1-hexyn-3-ol (B130301) serves as a suitable precursor for this compound. sigmaaldrich.comnist.gov This alkynol can be synthesized via the nucleophilic addition of an ethynyl (B1212043) anion (from acetylene) to 4-methyl-2-pentanone.
The critical step in this pathway is the selective reduction of the alkyne (carbon-carbon triple bond) to an alkene (carbon-carbon double bond) without reducing other functional groups. This can be accomplished through several methods:
Catalytic Hydrogenation: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), allows for the syn-hydrogenation of the alkyne to a cis-alkene.
Dissolving Metal Reduction: The use of sodium or lithium metal in liquid ammonia (B1221849) typically results in the anti-hydrogenation of the alkyne, yielding a trans-alkene.
This approach offers a strategic advantage by building the carbon skeleton first and then installing the double bond in a separate, controlled step. 3,5-Dimethyl-1-hexyn-3-ol is a known intermediate used in the synthesis of other organic molecules. sigmaaldrich.comlookchem.com
Stereoselective Synthesis of this compound and its Enantiomers
The C3 carbon in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is a significant challenge in modern organic chemistry, particularly for quaternary stereocenters like that in a tertiary alcohol. rug.nlencyclopedia.pub
Enantioselective Catalysis in Chiral Alcohol Formation
Achieving an enantioselective synthesis of a chiral tertiary alcohol like this compound requires the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the key bond-forming step. researchgate.netmsu.edu The most direct method is the catalytic asymmetric addition of an organometallic reagent to a prochiral ketone. rug.nlnih.gov
This process involves a catalyst system composed of a metal and a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the organometallic reagent to one of the two faces of the ketone carbonyl, leading to the preferential formation of one enantiomer of the alcohol. nih.gov
Table 2: Illustrative Catalytic Systems for Enantioselective Alkylation of Ketones
| Metal Source | Chiral Ligand Type | Organometallic Reagent | Key Features |
|---|---|---|---|
| Cu(I) salts | Chiral Phosphoramidites | Grignard Reagents (R-MgX) | Enables use of highly reactive Grignard reagents in catalytic enantioselective additions. nih.gov |
| Dialkylzinc (R2Zn) | Chiral BINOL derivatives | Organozinc Reagents | High enantioselectivities can be achieved without titanium(IV) additives. nih.gov |
While specific examples for the synthesis of this compound are not prominently documented, these established methodologies for the enantioselective formation of other chiral tertiary alcohols demonstrate the feasibility of such an approach. nih.govnih.govnih.gov The development of a successful protocol would involve screening various chiral ligands and metal catalysts to find a system that provides high yield and high enantiomeric excess for the addition of a suitable organometallic reagent to the corresponding ketone precursor.
Diastereoselective Control in Multi-Chiral Center Systems
The synthesis of molecules with multiple chiral centers where the desired diastereomer is formed preferentially is a cornerstone of modern organic synthesis. While this compound itself possesses a single stereocenter at the C3 position, the principles of diastereoselective control are crucial when synthesizing analogs or when the precursor molecule contains existing stereocenters.
The primary method for synthesizing tertiary alcohols like this compound is the Grignard reaction. In this case, it would involve the addition of an ethyl magnesium halide to 3-methyl-5-hexen-2-one. If a substrate containing a pre-existing chiral center is used, the approach of the nucleophile can be influenced by the steric and electronic nature of the existing center, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.
Alternatively, reagent-controlled synthesis can be employed. This involves using a chiral reagent or catalyst that directs the reaction towards a specific stereochemical outcome, regardless of the substrate's inherent stereochemistry. For the synthesis of chiral alcohols, the use of chiral ligands in conjunction with organometallic reagents can create a chiral environment around the reactive center, forcing the addition to occur from a specific face of the prochiral ketone.
Enzymatic Resolution and Biocatalytic Approaches (e.g., lipase-catalyzed transesterification)
Biocatalysis offers a powerful and green alternative for obtaining enantiomerically pure compounds. For chiral alcohols such as this compound, enzymatic kinetic resolution is a highly effective strategy. This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
The most common application is lipase-catalyzed transesterification or acetylation. researchgate.net In this process, a racemic mixture of this compound is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). Lipases, such as Candida antarctica lipase B (CAL-B), exhibit high enantioselectivity, meaning they will preferentially acylate one enantiomer (e.g., the R-enantiomer) much faster than the other. researchgate.net This results in a mixture of the acylated product (e.g., (R)-3,5-dimethyl-5-hexen-3-yl acetate) and the unreacted alcohol (e.g., the (S)-enantiomer). These two compounds can then be separated by standard chromatographic techniques, yielding both enantiomers in high enantiomeric purity.
The efficiency of enzymatic resolution is influenced by several factors including the choice of lipase, acyl donor, solvent, and temperature. science.govsemanticscholar.org Research on similar racemic alcohols has demonstrated that changing the acyl group of the acylating agent can significantly impact the enantiomeric ratio (E value), a measure of the enzyme's selectivity. researchgate.net Ionic liquids are also being explored as alternative solvents to enhance enzyme stability and reaction rates.
| Enzyme | Substrate Example | Acyl Donor | E Value (Enantiomeric Ratio) | Reference |
| Pseudomonas cepacia Lipase | 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol | Vinyl Acetate | 30 | researchgate.net |
| Pseudomonas cepacia Lipase | 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol | Vinyl Butyrate | 156 | researchgate.net |
| Candida antarctica Lipase (CAL-B) | Racemic methyl (4S,5S)-4-aryl-5-hydroxyhex-2(E)-enoates | Vinyl Acetate | >400 | researchgate.net |
| Lipase from Rhizomucor miehei | cis-3-hexen-1-ol | Triacetin | - (81% conversion) | researchgate.net |
Process Optimization and Scale-Up Considerations for this compound Production
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure efficiency, safety, and cost-effectiveness. For this compound, this involves refining the synthesis protocol and considering advanced manufacturing technologies.
A key area for optimization in the common Grignard synthesis route is the control of reaction parameters. This includes optimizing the stoichiometry of the Grignard reagent to the ketone to minimize the formation of byproducts. Temperature control is also critical to manage the exothermic nature of the reaction and prevent side reactions.
For large-scale production, continuous flow reactors offer significant advantages over traditional batch processing. In a continuous flow system, reactants are pumped through a heated tube or column packed with a catalyst, allowing for precise control over reaction time, temperature, and mixing. This technology can lead to higher yields, improved purity, and enhanced safety by minimizing the volume of reactive intermediates at any given time.
| Parameter | Batch Process | Continuous Flow | Reference |
| Residence Time | 4–6 hours | 10–15 minutes | |
| Yield | ~70% | 85–90% | |
| Purity | ~95% | >99% | |
| Safety | Higher risk with large volumes | Enhanced safety, smaller volumes |
Data based on the synthesis of the structurally similar compound 2,2-Dimethyl-5-hexen-3-ol and illustrates the potential advantages of flow chemistry.
Development of Efficient Catalytic Systems
The development of efficient catalysts is central to improving the synthesis of this compound. While the Grignard reaction itself is not catalytic, alternative routes can leverage catalysis. One such route is the hydration of the corresponding alkyne, 3,5-dimethyl-5-hexen-1-yne.
Historically, the Markovnikov hydration of terminal alkynes to form methyl ketones (which could then be reacted to form the tertiary alcohol) or direct hydration to tertiary alcohols was often catalyzed by mercury salts, such as mercuric sulfate (B86663) in sulfuric acid. This method, while effective, is now largely obsolete due to the high toxicity of mercury.
Modern research focuses on developing less toxic and more efficient catalytic systems. Transition metals such as gold and platinum have emerged as viable alternatives. For instance, gold or platinum catalysts can promote the hydration of alkynes under milder conditions, often with high yields and selectivity, thereby avoiding the environmental hazards associated with mercury.
Implementation of Sustainable Synthetic Practices
Sustainable, or "green," chemistry principles are increasingly guiding the development of new synthetic processes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Several aspects of the synthesis of this compound can be improved through sustainable practices:
Biocatalysis : As discussed, using enzymes for kinetic resolution is a prime example of green chemistry. researchgate.net These reactions are performed under mild conditions (temperature and pH), are highly selective, and the catalysts (enzymes) are biodegradable.
Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is key. While Grignard reactions have moderate atom economy, exploring alternative routes with better economy is a goal of green chemistry.
Safer Catalysts : The replacement of toxic heavy metal catalysts like mercury with more benign alternatives such as gold or iron-based catalysts is a critical step towards sustainability.
Solvent Reduction : The development of solvent-free reaction conditions, such as solvent-free Grignard reactions, can significantly reduce chemical waste and simplify purification processes. Similarly, in enzymatic reactions, using the acyl donor as the solvent or employing solvent-free systems is a sustainable approach. semanticscholar.org
By integrating these principles, the production of this compound can be made more environmentally friendly and economically viable.
Spectroscopic and Advanced Analytical Characterization of 3,5 Dimethyl 5 Hexen 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure, including functional groups and carbon framework, can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Functional Groups
Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The spectrum for 3,5-dimethyl-5-hexen-3-ol is expected to show distinct signals corresponding to each unique proton group. Key features would include the vinyl protons of the hexene group, the methyl groups, the methylene (B1212753) bridge, and the hydroxyl proton.
Based on established chemical shift principles, the predicted ¹H NMR data for this compound are summarized below. The exact chemical shifts (δ) can vary based on the solvent used.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ (on C3) | ~1.1-1.3 | Singlet (s) | 3H |
| -CH₂- (C4) | ~1.6-1.8 | Singlet (s) or AB quartet | 2H |
| CH₃ (on C5) | ~1.7-1.9 | Singlet (s) or broad singlet | 3H |
| -OH (on C3) | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |
| =CH₂ (C6) | ~4.8-5.0 | Two separate singlets (s) or multiplets | 2H |
| -CH₂CH₃ (ethyl group C2-C1) | ~0.8-1.0 (CH₃, C1), ~1.4-1.6 (CH₂, C2) | Triplet (t), Quartet (q) | 3H, 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Connectivity
Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in this compound will produce a distinct signal, confirming the total carbon count and their respective chemical environments (alkane, alkene, alcohol-bearing).
The predicted ¹³C NMR chemical shifts are outlined in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~8-12 |
| C2 (-CH₂) | ~30-35 |
| C3 (C-OH) | ~72-78 |
| C4 (-CH₂-) | ~45-50 |
| C5 (C=) | ~140-145 |
| C6 (=CH₂) | ~110-115 |
| CH₃ (on C3) | ~25-30 |
| CH₃ (on C5) | ~20-25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be observed between the protons of the ethyl group (C1-H and C2-H).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the attachment of the vinyl protons to the C6 carbon.
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The retention time from the GC provides a measure of the compound's identity and can be used to assess the purity of a sample.
Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions. The molecular formula of this compound is C₈H₁₆O, giving it a molecular weight of approximately 128.21 g/mol . nih.govnih.gov The analysis of fragmentation patterns allows for structural confirmation. This technique has been successfully used to identify various isomers, such as 2,5-dimethyl-5-hexen-3-ol (B8804992) and 3,4-dimethyl-5-hexen-3-ol, in complex mixtures like olive pulp and plant extracts. heraldopenaccess.usresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is another hybrid technique that is particularly useful for analyzing less volatile compounds or components within complex matrices that are not suitable for GC. mdpi-res.comresearchgate.net While GC-MS is often preferred for a compound like this compound, LC-MS can be employed, especially in metabolomics or environmental analysis.
In LC-MS, separation occurs in the liquid phase. After eluting from the LC column, the sample is introduced into the mass spectrometer using interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques that often leave the molecular ion intact. For this compound, analysis would likely be performed in positive ion mode, detecting adducts such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Predicted collision cross-section data, which relates to the ion's shape and size, can further aid in identification. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.12740 |
| [M+Na]⁺ | 151.10934 |
| [M+K]⁺ | 167.08328 |
| [M+H-H₂O]⁺ | 111.11738 |
Table data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a distinct fingerprint based on its structural features. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, allowing for detailed structural elucidation.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is defined by the characteristic absorption bands corresponding to its alcohol (O-H) and alkene (C=C) functionalities, as well as its hydrocarbon backbone.
The most prominent feature is a broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding. The presence of the carbon-carbon double bond (C=C) in the hexene chain gives rise to a stretching absorption band around 1640 cm⁻¹.
Other significant absorptions include those for C-H bonds. The stretching vibrations of the sp³ hybridized C-H bonds in the methyl and ethyl groups typically appear in the 2850–3000 cm⁻¹ range. The sp² hybridized C-H stretch from the vinyl group (=C-H) is expected to be observed just above 3000 cm⁻¹. Furthermore, a C-O stretching vibration for a tertiary alcohol like this compound would be anticipated in the fingerprint region, typically around 1150-1200 cm⁻¹.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Broad, Strong |
| Alkene (C=C) | Stretching | ~1640 | Medium to Weak |
| Vinylic C-H | Stretching | >3000 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| Tertiary C-O | Stretching | ~1150 - 1200 | Medium |
Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. This makes it particularly effective for identifying non-polar or symmetric bonds.
For this compound, the C=C double bond, being a relatively non-polar linkage, would produce a strong and sharp signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. This can be more distinct and easier to identify than in the IR spectrum, where its intensity can be variable. Similarly, the C-C single bond stretches of the carbon backbone are more readily observed in Raman spectra. The O-H stretch, however, is generally a weak scatterer in Raman spectroscopy. The combined use of IR and Raman provides a more complete picture of the vibrational modes of the molecule. acs.org
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from reaction mixtures or complex samples and for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like tertiary alcohols. For this compound, reversed-phase HPLC (RP-HPLC) would be a common application for purity assessment. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water and a solvent like acetonitrile (B52724) or methanol.
Since this compound lacks a strong chromophore, direct detection by UV-Vis can be challenging at standard wavelengths. To enhance sensitivity, pre-column derivatization with a UV-active or fluorescent agent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be employed. researchgate.net Alternatively, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. Furthermore, as this compound is chiral, HPLC with a chiral stationary phase (CSP) would be the method of choice for separating its enantiomers and determining enantiomeric excess.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. nih.govnih.gov
UPLC is particularly well-suited for the high-throughput analysis of volatile organic compounds (VOCs) and their metabolites in complex biological or environmental samples. nih.govresearchgate.nettandfonline.com The analysis of this compound by UPLC, often coupled with mass spectrometry (UPLC-MS), would offer rapid and highly sensitive quantification. nih.govtandfonline.com The typical setup would involve a reversed-phase column (e.g., Acquity UPLC HSS T3) with a gradient elution using a mobile phase of acidified water and an organic solvent. researchgate.nettandfonline.com This methodology enables the rapid separation of the target analyte from a complex matrix, making it ideal for metabolomic studies or quality control applications requiring fast turnaround times.
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile | UV-Vis (with derivatization), RID, ELSD | Purity analysis, Quantification |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Hexane/Isopropanol (B130326) | UV-Vis, Polarimeter | Enantiomeric separation |
| UPLC | C18 (e.g., HSS T3, <2 µm) | Water (with formic acid)/Acetonitrile | Mass Spectrometry (MS), UV-Vis | High-throughput analysis, Metabolomics, Quantification |
Chemical Reactivity and Transformations of 3,5 Dimethyl 5 Hexen 3 Ol
Reactions Involving the Alkene Functionality
The terminal double bond in 3,5-dimethyl-5-hexen-3-ol is susceptible to a variety of reactions common to alkenes.
Electrophilic Addition Reactions
Electrophilic addition to the double bond of this compound would be expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C6) and the nucleophile adds to the more substituted carbon (C5). However, the stability of the resulting carbocation is a key consideration. Addition of an electrophile to C6 would generate a tertiary carbocation at C5, which is a relatively stable intermediate. The proximity of the hydroxyl group could also influence the reaction, potentially leading to intramolecular cyclization products under certain conditions. For instance, the reaction with hydrogen halides (HX) would likely proceed via an SN1 mechanism, forming a carbocation intermediate that can then be attacked by the halide ion. libretexts.org
Catalytic Hydrogenation and Reduction Pathways
The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, converting this compound into 3,5-dimethylhexan-3-ol. Recent advancements have explored the use of iridium-based catalysts for the hydrogenation of allylic alcohols, which can proceed with high stereoselectivity. acs.orgresearchgate.net In some cases, depending on the catalyst and reaction conditions, isomerization of the double bond can occur prior to hydrogenation. acs.org Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of an iron catalyst, has also been shown to be effective for the reduction of allylic alcohols, although the reactivity can be sensitive to the substitution pattern around the double bond and the alcohol. nih.govacs.org
Table 1: Catalytic Systems for Hydrogenation of Analogous Allylic Alcohols
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Ir-N,P Catalyst | Tetrasubstituted allylic alcohols | Double stereo- and enantioconvergent hydrogenation | acs.orgresearchgate.net |
| (Cyclopentadienone)iron(0) carbonyl complex / K₂CO₃ / Isopropanol | Primary and secondary allylic alcohols | Transfer hydrogenation | nih.govacs.org |
Hydroformylation and Related Carbonylation Reactions
Hydroformylation, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction, typically catalyzed by rhodium or cobalt complexes, would convert this compound into a mixture of isomeric hydroxyaldehydes. u-tokyo.ac.jpwiley-vch.de The regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes) is influenced by factors such as the catalyst, ligands, and reaction conditions. For terminal alkenes, the formation of the linear aldehyde is often favored. researchgate.net In some instances, the initially formed hydroxyaldehyde can undergo subsequent intramolecular reactions, such as cyclization to form lactols. researchgate.net
Oxidative Cleavage Reactions and Ozonolysis
The double bond of this compound can be cleaved through oxidative reactions. Ozonolysis is a powerful method for this transformation, where the alkene reacts with ozone to form an ozonide intermediate. core.ac.ukunl.eduyoutube.com Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with zinc and water or dimethyl sulfide) would yield 3-methyl-3-hydroxy-pentanal and formaldehyde (B43269). Oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed formaldehyde to formic acid and then to carbon dioxide and water, while the other fragment would be oxidized to 3-methyl-3-hydroxy-pentanoic acid. The mechanism of ozonolysis is complex and can involve the formation of Criegee intermediates. acs.org
Table 2: Expected Products from Ozonolysis of this compound
| Workup Condition | Products |
|---|---|
| Reductive (e.g., Zn/H₂O) | 3-Methyl-3-hydroxy-pentanal and Formaldehyde |
Olefin Metathesis for Macrocyclization or Polymerization
Olefin metathesis, a reaction catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), provides a versatile method for the formation of new carbon-carbon double bonds. mdpi.combeilstein-journals.org For a molecule like this compound, which contains a single terminal alkene, self-metathesis is unlikely to be productive. However, it can participate in cross-metathesis with other olefins. The reactivity in cross-metathesis is influenced by the steric and electronic properties of the reacting partners. researchgate.netacs.org The presence of an allylic hydroxyl group can sometimes enhance the rate of metathesis reactions. beilstein-journals.org In principle, if this compound were part of a larger diene system, it could undergo ring-closing metathesis (RCM) to form cyclic structures.
Reactions Involving the Tertiary Alcohol Functionality
The tertiary hydroxyl group in this compound is less reactive than primary or secondary alcohols in many reactions, particularly those involving oxidation. However, it readily undergoes reactions that proceed via a stable tertiary carbocation intermediate.
A key reaction of tertiary alcohols is acid-catalyzed dehydration. libretexts.org Treatment of this compound with a strong acid such as sulfuric acid would lead to the elimination of a water molecule and the formation of a mixture of isomeric dienes. The reaction proceeds through an E1 mechanism, involving the formation of a tertiary carbocation at C3. Subsequent loss of a proton from an adjacent carbon atom (C2 or C4) would yield the corresponding alkenes. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. libretexts.org In this case, elimination of a proton from C4 would lead to the formation of 3,5-dimethyl-2,5-hexadiene, while elimination from C2 would give 3,5-dimethyl-3,5-hexadiene.
The tertiary hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. libretexts.org However, due to steric hindrance, SN2 reactions at the tertiary center are highly disfavored. Reactions that can proceed through an SN1 mechanism, involving the formation of the tertiary carbocation, are more likely. libretexts.orgjackwestin.com Esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides) can occur, but the reaction is often slower than with primary or secondary alcohols due to steric hindrance. byjus.com
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 3,5-Dimethylhexan-3-ol |
| 3-Methyl-3-hydroxy-pentanal |
| Formaldehyde |
| 3-Methyl-3-hydroxy-pentanoic acid |
| Carbon dioxide |
| Water |
| 3,5-Dimethyl-2,5-hexadiene |
| 3,5-Dimethyl-3,5-hexadiene |
| Isopropanol |
| Palladium |
| Platinum |
| Nickel |
| Iridium |
| Iron |
| Rhodium |
| Cobalt |
| Zinc |
| Dimethyl sulfide |
| Hydrogen peroxide |
| Sulfuric acid |
Oxidation Reactions to Ketones or Acids
As a tertiary allylic alcohol, this compound does not undergo simple oxidation to a ketone at the alcohol-bearing carbon. Instead, it is prone to an oxidative rearrangement.
The Babler Oxidation and Related Reactions: The oxidation of tertiary allylic alcohols can be achieved using chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC). This reaction, known as the Babler oxidation, proceeds through the formation of a chromate (B82759) ester, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent oxidation to yield an α,β-unsaturated ketone. chemistrysteps.com This process results in a 1,3-transposition of the carbonyl and olefinic functionalities. While effective, yielding the enone product in typically high yields (>75%), the high toxicity of chromium reagents is a significant drawback. chemistrysteps.com
To address the toxicity concerns, alternative and more environmentally benign methods have been developed:
Oxoammonium Salts: These reagents have been shown to be practical and highly efficient for the oxidative rearrangement of a variety of tertiary allylic alcohols to β-substituted α,β-unsaturated carbonyl compounds. jove.com
Palladium Catalysis: A one-pot procedure using a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst under aerobic conditions in an aqueous solvent can also effect the oxidative rearrangement. nih.gov The process involves a palladium-catalyzed 1,3-isomerization of the tertiary allylic alcohol to a secondary allylic alcohol, which is then oxidized in situ to the corresponding enone. nih.gov
Applying these principles to this compound would be expected to yield 3,5-dimethyl-3-hexen-2-one.
Dehydration Pathways to Diene Products
The dehydration of alcohols is a classic method for synthesizing alkenes. scientificlabs.com For a tertiary alcohol like this compound, this elimination reaction proceeds readily under acidic conditions.
E1 Elimination Mechanism: The acid-catalyzed dehydration of tertiary alcohols follows a unimolecular elimination (E1) mechanism. scientificlabs.comsigmaaldrich.com The reaction involves three key steps:
Protonation: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄) to form an alkyloxonium ion, which is an excellent leaving group. chemicalbook.com
Carbocation Formation: The alkyloxonium ion departs as a water molecule, generating a tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction. chemicalbook.com
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a new double bond. sigmaaldrich.com
For this compound, the loss of water would initially form a tertiary carbocation at the C3 position. Deprotonation from an adjacent carbon (C2 or C4) would lead to the formation of a conjugated diene system. The specific products formed would be governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene is the major product. scientificlabs.com Potential products include 2,4-dimethyl-2,4-hexadiene and 2,4-dimethyl-1,3-hexadiene.
| Dehydration Product | Structure |
| 2,4-Dimethyl-2,4-hexadiene | |
| 2,4-Dimethyl-1,3-hexadiene |
Cross-Coupling Reactions and Advanced Functionalization
The olefin and alcohol functionalities allow for advanced synthetic applications, including powerful palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation.
Palladium-Mediated Coupling Reactions (drawing insights from alkynol analogues)
While direct data for this compound is sparse, significant insight can be drawn from its alkynol analogue, 3,5-dimethyl-1-hexyn-3-ol (B130301), and from general palladium-catalyzed reactions of allylic alcohols.
Insights from the Alkynol Analogue: The compound 3,5-dimethyl-1-hexyn-3-ol is used to synthesize 3,5-dimethyl-1-phenyl-1-hexen-3-ol through a one-pot, palladium-mediated hydrostannylation/Stille cross-coupling reaction. sigmaaldrich.com This demonstrates the utility of the tertiary alcohol-containing scaffold in sophisticated C-C bond formations.
Direct Coupling of Allylic Alcohols: More directly, allylic alcohols can participate in palladium(0)-catalyzed cross-coupling reactions. wikipedia.org These reactions are highly atom-economical as they use the alcohol directly without prior conversion to a halide or other leaving group. wikipedia.org
Suzuki-Type Coupling: Allylic alcohols can be coupled directly with aryl- and alkenylboronic acids using a palladium(0) catalyst, often with a triphenylphosphine (B44618) ligand, to form the corresponding allylated products in high yield. wikipedia.org
Heck-Type Reactions: The regioselective Heck arylation of unsaturated alcohols, including allylic alcohols, has been demonstrated using palladium catalysis in ionic liquids, providing access to arylated synthons.
Dehydrative Coupling: A mild and efficient dehydrative cross-coupling between allylic alcohols and various N-heterocycles can be achieved using a palladium catalyst with a specialized phosphoramidite (B1245037) ligand. chemistrysteps.com
Stereospecific and Regioselective Transformations
Controlling the stereochemistry and regiochemistry of reactions is paramount in modern synthesis. The allylic system in this compound presents opportunities for such selective transformations.
Regioselectivity: In palladium-catalyzed reactions like the Heck arylation, the position at which the new group is added (regioselectivity) can be controlled. For allylic alcohols, arylation can often be directed to occur at the internal carbon of the double bond.
Stereospecificity: While this compound is achiral, related chiral allylic alcohols can undergo stereospecific reactions. For instance, palladium-catalyzed allylation reactions can proceed with high stereospecificity, retaining the geometry of the double bond from the starting material. The development of catalytic asymmetric syntheses allows for the creation of chiral allylic esters from prochiral allylic alcohols with high enantioselectivity. nih.gov Furthermore, the use of specific catalysts, such as lanthanide triflates, has been shown to induce high regioselectivity in the ring-opening reactions of related epoxy alcohols and amines, highlighting the power of catalysts to direct reaction outcomes.
Interactions with Specific Reagents and Catalysts
The transformations of this compound are mediated by a range of specific reagents and catalysts that activate its functional groups and direct the reaction pathways.
| Reaction Type | Reagent / Catalyst | Function |
| Esterification | Acyl Chlorides | Highly reactive acylating agent, avoids harsh acidic conditions. youtube.com |
| Ionic Liquids (e.g., [bmim][BF₄]) | Green solvent/catalyst for esterification, prevents dehydration. lookchem.comsigmaaldrich.com | |
| Oxidation | Pyridinium Chlorochromate (PCC) | Oxidant for Babler oxidative rearrangement to an enone. chemistrysteps.com |
| Oxoammonium Salts | Less toxic alternative to chromium for oxidative rearrangement. jove.com | |
| Pd(TFA)₂ / Neocuproine | Catalytic system for aerobic oxidative rearrangement. nih.gov | |
| Dehydration | Sulfuric Acid (H₂SO₄), Phosphoric Acid | Strong acid catalyst for E1 elimination to form dienes. scientificlabs.comsigmaaldrich.com |
| Cross-Coupling | Pd(0) / PPh₃ | Catalyst system for direct Suzuki-type coupling with boronic acids. wikipedia.org |
| Organostannanes / Pd catalyst | Reagents for Stille cross-coupling (by analogy). sigmaaldrich.com | |
| Pd(dba)₂ / briphos | Catalyst system for dehydrative coupling with N-heterocycles. chemistrysteps.com | |
| Regio/Stereo Control | Lanthanide Triflates (e.g., La(OTf)₃) | Lewis acid catalyst for promoting regioselective reactions. |
Carbon Dioxide (CO2) Fixation and Cycloaddition Reactions (e.g., CuCl catalyzed)
The conversion of carbon dioxide, a readily available C1 source, into valuable chemicals such as cyclic carbonates is a significant area of chemical research. rsc.orgresearchgate.net The synthesis of five-membered cyclic carbonates can be achieved through the carboxylative cyclization of allylic alcohols with CO2. rsc.orgmdpi.com This transformation can be promoted by various catalytic systems.
The reactivity of allylic alcohols in CO2 cycloaddition can be influenced by their structure. Tertiary allylic alcohols, such as this compound, have been noted to be less reactive in some instances compared to primary and secondary allylic alcohols. scispace.com For example, in one study investigating the synthesis of cyclic carbonates from various alcohols, no cyclic carbonate was formed from the tertiary allylic alcohol 2-methyl-3-buten-2-ol (B93329) under the specific photopromoted reaction conditions employed. mdpi.com
General methods for the synthesis of cyclic carbonates from allylic alcohols often involve a base-mediated reaction. rsc.org For instance, the three-component reaction of homoallylic alcohols, CO2, and iodine in the presence of a base can yield six-membered cyclic carbonates. rsc.org This methodology has also been extended to the synthesis of five-membered cyclic carbonates from the corresponding allylic alcohols. rsc.org Another approach involves the in situ generation of a bromohydrin from an alkene, which then undergoes cyclization with CO2. mdpi.com
Table 1: Examples of Catalytic Systems and Conditions for CO2 Cycloaddition with Alcohols
| Alcohol Type | Catalyst/Reagents | Conditions | Product | Reference |
| Allylic Alcohols | I2 / Base | CO2 bubbling in THF, 25 °C | 5-membered cyclic iodocarbonates | mdpi.com |
| Homoallylic Alcohols | I2 / Base | CO2 bubbling in THF, 25 °C | 6-membered cyclic iodocarbonates | mdpi.com |
| Terminal Alkenes | NBS / DBU / H2O | 2 MPa CO2, 60 °C | 5-membered cyclic carbonates | mdpi.com |
| Propargylic Alcohols | AgOAc / DBU | 10 bar CO2, 25 °C | Cyclic carbonates | scispace.com |
| 1,3-Diols | CeO2 / 2-cyanopyridine | 5 MPa CO2 | 6-membered cyclic carbonates | rsc.org |
Note: This table represents general methodologies and does not include specific data for this compound, as such data was not found in the searched literature.
Hydroxyl Radical (OH) Reaction Kinetics
The reaction with hydroxyl radicals (OH) is a primary degradation pathway for volatile organic compounds (VOCs) in the troposphere. The kinetics of these reactions are crucial for understanding the atmospheric lifetime and impact of these compounds. acs.org The reactivity of unsaturated compounds with OH radicals is generally enhanced by the presence of a carbon-carbon double bond, as the addition of the OH radical to the double bond is often the dominant reaction pathway. acs.org
Specific kinetic data for the reaction of this compound with hydroxyl radicals were not found in the reviewed scientific literature. However, data for structurally related unsaturated alcohols and other organic molecules can provide an indication of its likely reactivity.
For instance, the bimolecular rate constant for the reaction of the hydroxyl radical with 3,5-dimethyl-1-hexyn-3-ol, a structurally similar compound with a triple bond instead of a double bond, has been measured using the relative rate technique. lookchem.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com The rate constant for the reaction of OH radicals with 3,7-dimethyl-6-octen-1-ol (citronellol), another unsaturated tertiary alcohol, was determined to be (1.70 ± 0.43) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K. researchgate.net
The reaction of OH radicals with unsaturated ketones, such as 5-hexen-2-one (B94416) and 4-hexen-3-one, also highlights the dominance of the OH addition pathway to the double bond, accounting for over 99% of the reaction at 298 K. acs.org The rate coefficients for these reactions were found to be (4.72 ± 0.12) × 10⁻¹¹ and (8.45 ± 0.13) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, at 298 K. acs.org
Table 2: Rate Coefficients for the Reaction of OH Radicals with Selected Unsaturated Organic Compounds
| Compound | Chemical Formula | Rate Coefficient (kOH) at ~298 K(cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 5-Hexen-2-one | C6H10O | (4.72 ± 0.12) × 10⁻¹¹ | Pulsed Laser Photolysis – Laser-Induced Fluorescence | acs.org |
| 4-Hexen-3-one | C6H10O | (8.45 ± 0.13) × 10⁻¹¹ | Pulsed Laser Photolysis – Laser-Induced Fluorescence | acs.org |
| 3,7-Dimethyl-6-octen-1-ol (Citronellol) | C10H20O | (1.70 ± 0.43) × 10⁻¹⁰ | Relative Rate | researchgate.net |
| 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | Data not found | Relative Rate | lookchem.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com |
| This compound | C8H16O | Data not found |
Note: This table provides context on the reactivity of similar compounds. Specific kinetic data for this compound is not available in the searched literature.
Computational Studies and Molecular Modeling of 3,5 Dimethyl 5 Hexen 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,5-Dimethyl-5-hexen-3-ol, methods like Density Functional Theory (DFT) are employed to model its electronic structure. These calculations can predict the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential, all of which are crucial for forecasting the molecule's reactivity.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical behavior. The HOMO is typically localized around the carbon-carbon double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon atoms of the double bond and the carbon atom attached to the hydroxyl group, suggesting these areas are susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, a negative potential (red/yellow) is concentrated around the oxygen atom, highlighting its role as a hydrogen bond acceptor and a site of interaction with electrophiles. Regions of positive potential (blue) are found around the hydroxyl hydrogen, indicating its potential as a hydrogen bond donor.
Table 1: Predicted Electronic Properties of this compound (Exemplary Data)
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 10.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its behavior. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.com By simulating the molecule in a box of water, for instance, one can study the formation and dynamics of hydrogen bonds between the hydroxyl group and surrounding water molecules. These simulations reveal how the nonpolar alkyl parts of the molecule influence the local water structure.
Analysis of Dynamic Behavior and Conformational Energy Landscapes (e.g., Molecular Mechanics MM2)
Table 2: Low-Energy Conformers of this compound (Exemplary Data)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | -175° | 45 |
| 2 | 0.85 | 65° | 25 |
| 3 | 1.20 | -60° | 15 |
Molecular Docking Studies with Biological Targets and Enzymes
Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a receptor, typically a protein or enzyme. imrpress.commdpi.com Although specific biological targets for this compound are not extensively documented, its structural motifs—a tertiary alcohol and a terminal alkene—suggest potential interactions with various enzymes. For example, it could be a substrate for cytochrome P450 enzymes, which are involved in metabolism, or it could potentially inhibit certain enzymes by binding to their active sites.
In a typical docking study, the 3D structure of the target protein is used as a template. The this compound molecule is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. Key interactions would likely involve the hydroxyl group forming hydrogen bonds with polar amino acid residues in the binding site, while the dimethyl and hexenyl groups would engage in hydrophobic interactions.
Table 3: Exemplary Molecular Docking Results for this compound with a Hypothetical Enzyme
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cytochrome P450 2E1 | -5.8 | Ser129, Thr303 | Hydrogen Bond |
| Val115, Leu210, Phe429 | Hydrophobic | ||
| Alcohol Dehydrogenase | -5.2 | His67, Ser48 | Hydrogen Bond |
| Val294, Ile269 | Hydrophobic |
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry can be used to explore the potential chemical reactions of this compound and to understand their mechanisms in detail. copernicus.org By calculating the potential energy surface for a reaction, it is possible to identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For this compound, potential reactions for study include acid-catalyzed dehydration, which could lead to various diene products, or oxidation of the alcohol or the double bond. Transition state theory can be used in conjunction with quantum chemical calculations to predict the rate constants for these reactions under different conditions. researchgate.net
Table 4: Calculated Activation Energies for Hypothetical Reactions of this compound
| Reaction | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Acid-Catalyzed Dehydration | 25.5 | G3MP2 |
| Epoxidation of Double Bond | 18.2 | CCSD(T) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.neteuropa.eu For this compound, a QSAR study would involve synthesizing or computationally designing a series of derivatives and measuring their activity in a particular assay (e.g., toxicity to a specific organism, or inhibition of an enzyme).
Molecular descriptors, which are numerical representations of the chemical's structure and properties (e.g., logP for lipophilicity, molecular weight, or quantum chemically calculated energies), are then calculated for each derivative. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, untested derivatives, guiding the design of compounds with desired properties.
Table 5: Exemplary QSAR Model for the Aquatic Toxicity of Unsaturated Alcohols
| QSAR Equation | Statistical Parameters |
|---|---|
| log(LC50) = -0.85 * logP + 0.05 * ELUMO + 2.1 | n = 50 |
| R² = 0.82 | |
| Q² = 0.75 |
Lack of Sufficient Data for In-Depth Analysis of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the biological and biochemical investigations of this compound that adheres to the requested mechanistic focus and strict outline.
Information on related compounds, such as other isomers of dimethyl-hexen-ol or simpler hexenols, does exist. For instance, research on grape volatiles has examined the relationship between various C6 compounds and the activity of alcohol dehydrogenase. scielo.org.za Similarly, the metabolism of other secondary alcohols, which involves processes like hydrolysis and conjugation, has been described. inchem.org However, this information is not directly applicable to this compound, and extrapolating these findings would not meet the required standard of scientific accuracy for the specified compound.
The provided outline requires a level of detail—including specific enzyme kinetics, molecular mechanisms at the subcellular level, and effects on mitochondrial function—that can only be addressed through dedicated research on this compound itself. Without such studies, any attempt to construct the requested article would be speculative and would not be based on established scientific findings.
Therefore, until specific research focusing on the biological and biochemical mechanisms of this compound is conducted and published, it is not possible to fulfill the request as outlined.
Biological and Biochemical Investigations of 3,5 Dimethyl 5 Hexen 3 Ol Mechanistic Focus
Role as a Natural Product Component or Metabolite
Identification in Phytochemical Profiles of Plants (e.g., Ziziphus jujuba, Ocimum sanctum)
The tertiary alcohol 3,5-Dimethyl-5-hexen-3-ol has been identified as a volatile constituent in the phytochemical profiles of certain plants. Gas chromatography-mass spectrometry (GC-MS) analysis is the primary method for identifying such volatile organic compounds in plant extracts.
One notable identification was in the leaves of Ocimum sanctum (Holy Basil). A qualitative phytochemical screening and GC-MS analysis of a hydroalcoholic extract of O. sanctum leaves reported the presence of a compound listed as "3,4 dimethyl 5 hexen 3-ol". researchgate.net It is scientifically plausible that this is a typographical error in the original publication, and the intended compound was this compound, which is a more stable and commonly recognized chemical structure. This compound was identified alongside other phytochemicals like octadecanoic acid and dodecanoic acid. researchgate.net The genus Ocimum is well-known for its rich and diverse essential oils, which are utilized for medicinal, culinary, and aromatic purposes. thescipub.com Multiple studies have characterized the volatile compounds of O. sanctum, identifying major components like eugenol, caryophyllene, and methyl eugenol, indicating significant chemical diversity within the species. harbinengineeringjournal.comiomcworld.comijcce.ac.ir
In contrast, extensive phytochemical analyses of Ziziphus jujuba (jujube) have been conducted, focusing on volatile compounds from its fruits, seeds, and leaves, but have not reported the presence of this compound. researchgate.netrsc.orgjournal-aquaticscience.comtandfonline.com These studies have identified a wide array of other compounds, including acids, aldehydes, esters, and flavonoids, which contribute to the fruit's characteristic aroma and medicinal properties. researchgate.netresearchgate.net For instance, research on Ziziphus jujuba cv. Huizao identified 43 free volatile compounds, with key aroma-active compounds being 3-hydroxy-2-butanone and various acids and esters. researchgate.net Similarly, analysis of Z. jujuba var. spinosa seeds identified betulinic acid and oleic acid as leading components. rsc.orgnih.gov
Table 1: Identification of this compound in Plant Phytochemical Profiles
| Plant Species | Part Analyzed | Compound Identified | Method | Reference |
|---|---|---|---|---|
| Ocimum sanctum (Holy Basil) | Leaves | "3,4 dimethyl 5 hexen 3-ol" (Likely this compound) | GC-MS | researchgate.net |
| Ziziphus jujuba (Jujube) | Fruit, Seeds, Leaves | Not Reported | GC-MS, UPLC-MS/MS | researchgate.netrsc.orgjournal-aquaticscience.comtandfonline.comresearchgate.net |
Occurrence as a Metabolic Intermediate in Biodegradation Processes (e.g., petroleum bioremediation)
Beyond its role as a natural plant constituent, this compound has been identified as a metabolic intermediate in the biodegradation of more complex organic molecules. This is particularly relevant in the context of petroleum bioremediation, a process that uses microorganisms to break down environmental pollutants.
During the bioremediation of crude oil-contaminated soils, complex hydrocarbons are degraded by microbes into simpler, often oxygenated, compounds. tandfonline.com Studies analyzing such treated soils have revealed the presence of numerous metabolic intermediates that persist even after the primary contaminants have been significantly reduced. bsss.bg
In a study investigating soils from Ogoniland, Nigeria, that had undergone bioremediation for petroleum contamination, a range of residual metabolites were identified via GC-MS analysis. Among these was a compound reported as "1-Hexen-4-ol, 1-chloro-3,5-dimethyl-", a chlorinated derivative related to this compound. bsss.bg Another investigation into the uptake of hydrocarbon compounds by food plants grown in bioremediated soils also identified "3,4-dimethyl-5-hexen-3-ol" as a metabolic intermediate present in the soil. As with the phytochemical analysis, this is likely a typographical error for this compound.
The persistence of such intermediates is a critical aspect of evaluating the success and safety of bioremediation efforts. bsss.bg The concern is that these breakdown products may have their own toxicological profiles and can be bioaccumulated by plants cultivated on remediated land. The investigation confirmed that these intermediate metabolites can be taken up by food plants, highlighting the need to analyze for more than just the parent petroleum hydrocarbons when assessing the ecological safety of bioremediated sites.
Table 2: Occurrence of this compound and Related Compounds as Metabolic Intermediates
| Process | Source Material | Compound Identified | Significance | Reference |
|---|---|---|---|---|
| Petroleum Bioremediation | Crude oil-contaminated soil | 1-Hexen-4-ol, 1-chloro-3,5-dimethyl- | Persistent metabolic intermediate post-remediation. | bsss.bg |
Environmental and Industrial Research Applications of 3,5 Dimethyl 5 Hexen 3 Ol
Role as a Chemical Building Block in Advanced Organic Synthesis
As a molecule with two reactive sites—the tertiary alcohol and the alkene group—3,5-Dimethyl-5-hexen-3-ol serves as a valuable building block in organic synthesis. Chemical suppliers categorize it among rare and unique chemicals intended for research and development purposes, highlighting its role in early discovery processes. sigmaaldrich.comsigmaaldrich.com
Pharmaceutical intermediates are compounds that form the building blocks for the final active pharmaceutical ingredient (API). dapinpharma.com The synthesis of these intermediates is a critical step that allows for controlled modifications to achieve the desired chemical structure, purity, and potency of a drug. dapinpharma.com
While direct studies detailing the use of this compound in synthesizing specific pharmaceutical or agrochemical products are not prominent in available research, the applications of its isomers are well-documented. For instance, related alkenols such as 2,2-Dimethyl-5-hexen-3-ol and its derivatives are utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The presence of both alcohol and alkene functional groups in these compounds allows for a wide range of chemical transformations, making them versatile precursors. This suggests a similar potential for this compound in the development of new therapeutic agents and crop protection products.
Specialty chemicals are performance-oriented products, and fine chemicals are pure, single substances produced in limited quantities for specific applications, including as components in fragrances and flavors. buyersguidechem.com The unique structure of unsaturated alcohols like this compound makes them valuable in these sectors.
Research on analogous compounds provides insight into this potential. For example, 2,2-Dimethyl-5-hexen-3-ol is used in the production of fragrances, flavors, and other specialty chemicals. ontosight.ai Similarly, the related isomer 5-Methyl-5-hexen-3-ol is applied in the flavor and fragrance industries. The listing of this compound by suppliers of fine and specialty chemicals for research and development further supports its role as a precursor in this industry. sigmaaldrich.combuyersguidechem.com
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2,3-Dimethyl-5-hexen-3-ol | 2,2-Dimethyl-5-hexen-3-ol |
| CAS Number | 1569-46-6 epa.gov | 19550-90-4 | 19550-89-1 |
| Molecular Formula | C8H16O epa.gov | C8H16O | C8H16O ontosight.ai |
| Molecular Weight | 128.215 g/mol epa.gov | 128.21 g/mol | 128.21 g/mol |
| Structural Notes | Methyl groups at C3 and C5; double bond at C5. | Methyl groups at C2 and C3; double bond at C5. | Two methyl groups at C2; double bond at C5. ontosight.ai |
Potential in Biomass Conversion and Alternative Fuel Research
Biomass is increasingly investigated as a renewable source for energy and chemicals to reduce reliance on fossil fuels. diva-portal.org Thermochemical processes are a primary method for converting lignocellulosic biomass into biofuels and other valuable products. diva-portal.org
Studies on isomers of this compound indicate a potential role for this class of compounds in environmental applications. Specifically, research has explored 2,3-Dimethyl-5-hexen-3-ol for its utility in biomass conversion and the production of alternative fuels. It has been noted that such compounds can be derived from renewable biomass sources, contributing to more sustainable chemical processes. As a component in alternative fuels, they may also contribute to reducing emissions compared to traditional fossil fuels. The structural similarities between these isomers suggest that this compound could be a subject of interest in research aimed at upgrading biomass into high-value chemicals and next-generation fuels.
Catalytic Roles in Industrial Chemical Transformations
The functional groups of this compound make it a candidate for use in various catalytic reactions. Its hydroxyl group can participate in esterification and etherification, while the double bond is susceptible to addition reactions like hydrogenation, hydration, and hydroformylation.
Research into the catalytic applications of the closely related isomer 2,3-Dimethyl-5-hexen-3-ol shows it serves as a precursor in catalytic reactions that improve the efficiency of chemical transformations. This includes its use in hydroformylation to produce aldehydes and in hydrogenation to form saturated alcohols or other functionalized products. The ability of these unsaturated alcohols to act as substrates in catalytic processes underscores the potential of this compound to facilitate the formation of complex molecules in various industrial chemical processes.
Q & A
Q. How can systematic reviews address conflicting data on the compound’s biological activity in academic literature?
- Answer : Adhere to PRISMA guidelines:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models).
- Search multiple databases (SciFinder, PubMed) using controlled vocabularies (MeSH terms).
- Perform meta-analysis on IC values or cytotoxicity data, adjusting for experimental variability (e.g., cell line differences). Critically appraise study quality via QUADAS-2 tools .05 文献检索Literature search for meta-analysis02:58

Methodological Notes
- Data Validation : Always cross-check spectral data with NIST or IUPAC references to ensure reproducibility .
- Safety Protocols : Follow ECHA guidelines for handling hazardous intermediates, including fume hood use and PPE compliance .
- Literature Synthesis : Use Zotero or EndNote to manage references and avoid source bias by including studies with negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

